Panobinostat
Vue d'ensemble
Description
Panobinostat is a non-selective histone deacetylase inhibitor used to treat multiple myeloma in combination with other antineoplastic agents . It is marketed by Novartis under the brand name Farydak .
Synthesis Analysis
Panobinostat analogues have been synthesized by replacing the phenyl core of panobinostat with a diazine derivative . This has resulted in four analogues that exhibit inhibition activities comparable to that of panobinostat .Molecular Structure Analysis
The molecular formula of Panobinostat is C21H23N3O2 . It has a molecular weight of 349.4 g/mol . The structure of Panobinostat includes a hydroxamic acid, a member of cinnamamides, a secondary amino compound, and a methylindole .Applications De Recherche Scientifique
Treatment of Multiple Myeloma
Panobinostat, under the brand name Farydak, is FDA-approved for use in combination with bortezomib and dexamethasone to treat patients with multiple myeloma who have received at least two prior regimens . It works by inhibiting the enzymatic activity of histone deacetylases (HDACs), which are associated with the progression of multiple myeloma .
Epigenetic Modulation in Cancer Therapy
As a potent HDAC inhibitor, Panobinostat modulates epigenetic mechanisms, which can alter gene expression without changing the DNA sequence. This property is being explored to reactivate tumor suppressor genes and enhance the efficacy of other anticancer agents .
Combination Therapy for Hematological Malignancies
Clinical trials have investigated Panobinostat’s efficacy in combination with other drugs for treating various hematological cancers, such as acute myeloid leukemia (AML) and lymphoma. It has shown potential in enhancing the therapeutic effects of standard chemotherapy .
Overcoming Drug Resistance
Research has indicated that Panobinostat may help overcome resistance to other cancer treatments. It has been studied for its ability to re-sensitize cancer cells to previously effective therapies, particularly in the context of relapsed or refractory multiple myeloma .
Neurological Applications
Panobinostat has been tested in preclinical studies for the treatment of brain tumors. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system malignancies, although its efficacy in this area is still under investigation .
Pediatric Oncology
The safety and pharmacodynamics of Panobinostat have been studied in children and young adults with relapsed AML. While further research is needed, early-phase trials suggest that Panobinostat can be safely administered with chemotherapy in pediatric populations .
Mécanisme D'action
Target of Action
Panobinostat, a non-selective histone deacetylase inhibitor, primarily targets histone deacetylases (HDACs) in the body . HDACs are responsible for regulating the acetylation of about 1750 proteins, and their functions are involved in many biological processes .
Mode of Action
Panobinostat interacts with its targets by inhibiting the enzymatic activity of HDACs, leading to an increase in acetylation of histone proteins . This accumulation of acetylated histones and other proteins induces cell cycle arrest and/or apoptosis of some transformed cells . Panobinostat’s antitumor activity is believed to be attributed to epigenetic modulation of gene expression and inhibition of protein metabolism .
Biochemical Pathways
The main biochemical pathway affected by Panobinostat is the acetylation process. By inhibiting HDACs, Panobinostat increases the acetylation of histone proteins, leading to an increase in DNA transcription . This results in the accumulation of different proteins, reducing cell proliferation and inducing cell death .
Pharmacokinetics
Panobinostat exhibits linear and time-independent pharmacokinetics . After oral administration, the maximum plasma concentration of Panobinostat is reached approximately 1 hour after administration . The absolute bioavailability of Panobinostat is 21.4%, and it is moderately bound to plasma proteins . Panobinostat is metabolized mainly through oxidation by the liver enzyme CYP3A4 and to a small extent by CYP2D6 and CYP2C19 . Following a single dose, 29–51% of the dose is excreted in urine and 44–77% in the feces .
Result of Action
The molecular and cellular effects of Panobinostat’s action include cell cycle arrest and apoptosis, leading to its antineoplastic properties . It also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in the treatment of multiple myeloma . In addition, Panobinostat suppresses the expression of BRCA1, CHK1, and RAD51 in AML cells in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of Panobinostat can be influenced by various environmental factors. Hepatic impairment can increase the plasma concentrations of this drug, suggesting that starting treatment at lower doses could be considered in patients with mild to moderate hepatic impairment . Different ethnic backgrounds can also influence the pharmacokinetics of Panobinostat . Furthermore, the area under the concentration–time curve of Panobinostat changes significantly under cytochrome P450 (CYP) 3A4 inhibitors, CYP3A4 and CYP2D6 inducers, and P-glycoprotein inhibitors .
Safety and Hazards
Orientations Futures
Panobinostat retains its role in therapy of multiple myeloma because of its manageable toxicity profile and its efficacy, mainly in heavily pretreated multiple myeloma patients . These characteristics make it valuable also for novel regimens in combination with second-generation proteasome inhibitors, IMiDs, and monoclonal antibodies . Results of ongoing trials are expected to shed light on drug introduction in different therapeutic combinations or even at an earlier level of disease course .
Propriétés
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHNWQLNRZRFC-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193506 | |
Record name | Panobinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Panobinostat is a deacetylase (DAC) inhibitor. DACs, also known as histone DACs (HDAC), are responsible for regulating the acetylation of about 1750 proteins in the body; their functions are involved in many biological processes including DNA replication and repair, chromatin remodelling, transcription of genes, progression of the cell-cycle, protein degradation and cytoskeletal reorganization. In multiple myeloma, there is an overexpression of DAC proteins. Panobinostat inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins. Panobinostat's antitumor activity is believed to be attributed to epigenetic modulation of gene expression and inhibition of protein metabolism. Panobinostat also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in treatment of multiple myeloma. | |
Record name | Panobinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06603 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Panobinostat | |
CAS RN |
404950-80-7 | |
Record name | Panobinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404950-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panobinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404950807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panobinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06603 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Panobinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANOBINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9647FM7Y3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.